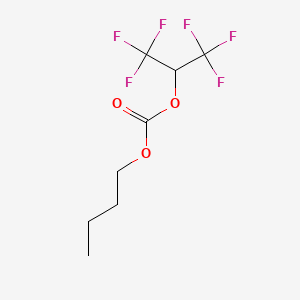

Butyl hexafluoroisopropyl carbonate

Beschreibung

Eigenschaften

Molekularformel |

C8H10F6O3 |

|---|---|

Molekulargewicht |

268.15 g/mol |

IUPAC-Name |

butyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |

InChI |

InChI=1S/C8H10F6O3/c1-2-3-4-16-6(15)17-5(7(9,10)11)8(12,13)14/h5H,2-4H2,1H3 |

InChI-Schlüssel |

OMHYZASZEHILND-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)OC(C(F)(F)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Butyl Hexafluoroisopropyl Carbonate

Novel Synthetic Routes and Optimization Strategies for Butyl Hexafluoroisopropyl Carbonate

The development of efficient and scalable methods for the synthesis of unsymmetrical carbonates like butyl hexafluoroisopropyl carbonate is crucial for its potential industrial applications. Traditional methods often involve hazardous reagents like phosgene (B1210022), prompting the search for safer and more efficient alternatives.

The direct synthesis of unsymmetrical carbonates can be challenging due to the potential for the formation of symmetrical carbonate byproducts. One promising approach is the sequential addition of the alcohol precursors to a carbonylating agent. For instance, a chloroformate intermediate could be prepared from one of the alcohols, followed by reaction with the second alcohol.

Recent advancements in organic synthesis have led to the development of "photo-on-demand" methods for generating chloroformates in situ from alcohols, chloroform, and oxygen, which can then react with another alcohol to form the desired carbonate. kobe-u.ac.jp This method avoids the handling of highly toxic phosgene and could be adapted for the synthesis of butyl hexafluoroisopropyl carbonate. kobe-u.ac.jp

Another scalable approach involves the transesterification of a readily available dialkyl or diaryl carbonate, such as dimethyl carbonate or diphenyl carbonate, with butanol and hexafluoroisopropanol. researchgate.net The reaction equilibrium can be shifted towards the desired product by removing the more volatile alcohol byproduct. Reactive distillation has been shown to be an effective technique for carrying out transesterification reactions, potentially leading to higher yields and simplified purification. researchgate.net

Catalysis plays a pivotal role in the efficient synthesis of carbonates. Various catalysts have been explored for the synthesis of both symmetrical and unsymmetrical carbonates. For the transesterification route to butyl hexafluoroisopropyl carbonate, both basic and acidic catalysts can be employed.

Base catalysts, such as alkali metal hydroxides or alkoxides, are effective for transesterification. kataliz.org.ua For instance, the transesterification of triglycerides with butanol is efficiently catalyzed by potassium butylate. kataliz.org.ua Lewis acidic metal salts, such as zinc acetate, have also been shown to be effective for the protection of alcohols as carbonate derivatives. kataliz.org.ua

The table below summarizes potential catalysts for the synthesis of butyl hexafluoroisopropyl carbonate via transesterification, based on analogous reactions.

| Catalyst Type | Specific Examples | Potential Efficacy for Butyl Hexafluoroisopropyl Carbonate Synthesis |

| Homogeneous Base Catalysts | Potassium hydroxide (B78521) (KOH), Sodium hydroxide (NaOH), Potassium butylate | High activity at moderate temperatures, but may require neutralization and removal. |

| Homogeneous Acid Catalysts | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA) | Effective but can lead to side reactions and corrosion issues. |

| Heterogeneous Catalysts | Metal oxides (e.g., CaO, MgO), Supported catalysts (e.g., CaO on SiO₂) | Easily separable and reusable, offering a greener alternative. mdpi.com |

| Organocatalysts | N-Heterocyclic carbenes (NHCs) | Can offer high selectivity under mild conditions. |

The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of butyl hexafluoroisopropyl carbonate, several green approaches can be considered.

The use of carbon dioxide as a C1 building block is a highly attractive green alternative to phosgene. researchgate.net While the direct synthesis of carbonates from CO₂ and alcohols can be challenging due to thermodynamic limitations, the use of dehydrating agents or reactive intermediates can drive the reaction forward. researchgate.net

Another key aspect of green chemistry is the use of safer and more environmentally benign solvents. Hexafluoroisopropanol itself is considered a "green" solvent in many contexts due to its unique properties that can enhance reaction rates and selectivity, often allowing for milder reaction conditions. acs.orgresearchgate.net The development of solvent-free reaction conditions or the use of recyclable solvents would further enhance the green credentials of the synthesis.

Precursor Design and Activation in Butyl Hexafluoroisopropyl Carbonate Synthesis

The efficient formation of the carbonate linkage between butanol and hexafluoroisopropanol relies on the appropriate activation of the precursor alcohols.

Hexafluoroisopropanol (HFIP) is a highly acidic alcohol due to the strong electron-withdrawing effect of the two trifluoromethyl groups. This acidity makes it a poor nucleophile, which can hinder its direct reaction with many carbonylating agents.

However, the unique properties of HFIP also make it a potent hydrogen bond donor. acs.org This property can be exploited to activate electrophilic partners in the reaction. For example, HFIP has been shown to act as an activator in gold-catalyzed reactions by interacting with the catalyst through hydrogen bonding. acs.org A similar activation strategy could be envisioned for the synthesis of butyl hexafluoroisopropyl carbonate, where HFIP could activate a carbonylating agent towards nucleophilic attack by butanol.

Alternatively, HFIP can be deprotonated with a strong base to form the corresponding alkoxide, which is a much stronger nucleophile. This approach is commonly used in the synthesis of other hexafluoroisopropyl ethers and esters.

Butanol, a primary alcohol, is a relatively good nucleophile. Its functionalization to facilitate carbonate formation can be achieved in several ways. A common method is its conversion to a chloroformate by reaction with phosgene or a phosgene equivalent. This butyl chloroformate can then react with the hexafluoroisopropoxide anion to form the desired carbonate.

Another approach is the in-situ activation of butanol. In catalytic carbonylation reactions, a palladium catalyst can facilitate the reaction of an alcohol with carbon monoxide to form a carbonate. youtube.com While typically used for symmetrical carbonates, this method could potentially be adapted for the synthesis of unsymmetrical carbonates through careful control of reaction conditions and the sequential addition of the two different alcohols.

The direct coupling of alcohols using a carbonyl source is another area of active research. For example, the use of CO₂ with a coupling agent can facilitate the formation of the carbonate bond. acs.org

Mechanistic Investigations of Butyl Hexafluoroisopropyl Carbonate Transformations

Reaction Pathway Elucidation and Identification of Key Intermediates

Understanding the detailed pathway of a chemical reaction is paramount for its optimization and control. For Butyl hexafluoroisopropyl carbonate, several potential transformation routes can be envisaged, primarily centered around the reactivity of the carbonate functional group.

Nucleophilic Acyl Substitution Mechanisms Involving Butyl Hexafluoroisopropyl Carbonate

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including carbonates. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the departure of a leaving group.

The reactivity of Butyl hexafluoroisopropyl carbonate in these reactions is significantly influenced by the strong electron-withdrawing nature of the two trifluoromethyl groups on the adjacent isopropyl moiety. This inductive effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues. The general mechanism can be depicted as follows:

Step 1: Nucleophilic Attack A nucleophile (Nu⁻) attacks the carbonyl carbon of Butyl hexafluoroisopropyl carbonate, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond and expelling the most stable leaving group. In the case of Butyl hexafluoroisopropyl carbonate, either the butoxy group (-OBu) or the hexafluoroisopropoxy group (-OCH(CF₃)₂) can act as the leaving group. The stability of the potential leaving groups as anions (or their corresponding conjugate acids) plays a crucial role in determining the reaction outcome. Given the high acidity of hexafluoroisopropanol, the hexafluoroisopropoxide is a very stable leaving group, suggesting that reactions where it is displaced are plausible.

Electrophilic Activation and Reactivity of Butyl Hexafluoroisopropyl Carbonate

While the carbonyl carbon is inherently electrophilic, its reactivity can be further enhanced through electrophilic activation. This typically involves the coordination of a Lewis acid or the protonation of the carbonyl oxygen, which increases the positive charge on the carbonyl carbon and makes it more susceptible to attack by even weak nucleophiles.

For Butyl hexafluoroisopropyl carbonate, electrophilic activation can facilitate reactions that might otherwise be slow or require harsh conditions. For instance, in the presence of a strong acid, the carbonyl oxygen can be protonated, leading to a highly activated electrophile. This activated complex can then react with a variety of nucleophiles. The hexafluoroisopropyl group, with its strong electron-withdrawing character, can influence the basicity of the carbonyl oxygen, potentially affecting the equilibrium of the protonation step.

Exploration of Radical or Photochemical Pathways

Beyond ionic pathways, the transformations of Butyl hexafluoroisopropyl carbonate can also be explored through radical or photochemical means. The presence of C-F bonds and the carbonate structure opens up possibilities for unique reactivity under such conditions.

Recent research has demonstrated the generation of the 1,1,1,3,3,3-hexafluoroisopropyl radical through photocatalytic methods. rsc.org This suggests that under photoredox conditions, the C-O bond in compounds like Butyl hexafluoroisopropyl carbonate could potentially undergo cleavage to generate a hexafluoroisopropoxy radical or related radical species. These highly reactive intermediates could then participate in a variety of radical reactions, such as addition to double bonds or hydrogen atom abstraction.

Photochemical reactions of fluorinated compounds, including carbonates, are an area of active investigation. researchgate.net The carbonate radical (CO₃•⁻) is a known reactive species that can be generated photochemically and can react with various organic molecules. nih.govresearchgate.netnih.govepa.gov The photolysis of Butyl hexafluoroisopropyl carbonate could potentially lead to the formation of carbonate radicals and other radical fragments, initiating a cascade of reactions. The specific products would depend on the wavelength of light used and the presence of other reactive species.

Kinetic and Thermodynamic Profiling of Reactions Involving Butyl Hexafluoroisopropyl Carbonate

A quantitative understanding of reaction rates and equilibria is essential for predicting the feasibility and outcome of chemical transformations. For reactions involving Butyl hexafluoroisopropyl carbonate, kinetic and thermodynamic studies provide invaluable data.

Determination of Rate Laws and Activation Parameters

The rate law of a reaction provides a mathematical expression of its dependence on the concentration of reactants. For the nucleophilic acyl substitution of Butyl hexafluoroisopropyl carbonate, a typical rate law might be second-order, being first-order in the carbonate and first-order in the nucleophile.

Rate = k[Butyl hexafluoroisopropyl carbonate][Nucleophile]

Experimental determination of the rate constant (k) at various temperatures allows for the calculation of activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), through the Arrhenius equation. These parameters provide insight into the energy barrier of the reaction and the frequency of effective collisions.

| Reaction Type | Reactants | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

| Nucleophilic Acyl Substitution | Butyl hexafluoroisopropyl carbonate + Nucleophile | Data not available | Data not available |

| Radical Decomposition | Butyl hexafluoroisopropyl carbonate | Data not available | Data not available |

Equilibrium Studies and Enthalpic Contributions to Reactivity

Equilibrium studies determine the extent to which a reaction proceeds towards products. For reversible reactions involving Butyl hexafluoroisopropyl carbonate, the equilibrium constant (Keq) can be measured.

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Keq at 298 K |

| Hydrolysis of Butyl hexafluoroisopropyl carbonate | Data not available | Data not available | Data not available |

| Transesterification with an alcohol | Data not available | Data not available | Data not available |

Note: Specific experimental thermodynamic data for Butyl hexafluoroisopropyl carbonate is not publicly available and would be the subject of specific research studies.

Solvent Effects and Catalytic Influence on Butyl Hexafluoroisopropyl Carbonate Reactivity

The reactivity of carbonate compounds in chemical transformations is profoundly influenced by the choice of solvent and the presence of catalysts. These factors can alter reaction rates, selectivity, and even the mechanistic pathway. For a compound like butyl hexafluoroisopropyl carbonate, which possesses distinct alkyl and highly fluorinated alkyl moieties, these effects are particularly crucial.

Solvent Effects:

The solvent plays a critical role in stabilizing or destabilizing reactants, transition states, and products, thereby dictating the kinetics and thermodynamics of a reaction. In nucleophilic substitution reactions involving carbonates, the polarity of the solvent is a key determinant of the reaction mechanism.

Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding. They can stabilize both anions and cations effectively. In the context of a reaction involving butyl hexafluoroisopropyl carbonate, a polar protic solvent could stabilize a potential leaving group, the hexafluoroisopropoxide anion, through hydrogen bonding. This stabilization can facilitate reactions that proceed through an ionization step, characteristic of an S(_N)1-type mechanism. However, these solvents can also solvate the nucleophile, potentially reducing its reactivity.

Polar aprotic solvents, like acetonitrile (B52724), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), possess high dielectric constants but lack acidic protons for hydrogen bonding. These solvents are adept at solvating cations but are less effective at solvating anions. This can leave the nucleophile relatively "bare" and more reactive, favoring bimolecular nucleophilic substitution (S(_N)2) pathways. For butyl hexafluoroisopropyl carbonate, reactions in polar aprotic solvents would likely proceed via a direct attack of the nucleophile on the carbonyl carbon.

The choice of solvent can also influence the solubility of reactants and catalysts, which is a critical factor for reaction efficiency in homogeneous catalysis.

Catalytic Influence:

Catalysts provide an alternative reaction pathway with a lower activation energy, thereby accelerating the rate of reaction. Both acid and base catalysis are pivotal in the transformation of carbonates.

Lewis Acid Catalysis: Lewis acids, such as metal triflates (e.g., Al(OTf)(_3)), can activate the carbonate group by coordinating to one of the oxygen atoms. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In the case of butyl hexafluoroisopropyl carbonate, a Lewis acid could facilitate transesterification reactions with alcohols or other nucleophilic substitutions. The proposed mechanism would involve the formation of a more reactive complex between the carbonate and the Lewis acid, followed by the nucleophilic attack.

Base Catalysis: Bases can catalyze carbonate reactions in several ways. A strong base can deprotonate a nucleophile, increasing its nucleophilicity. For instance, in the reaction of an alcohol with butyl hexafluoroisopropyl carbonate, a base can generate an alkoxide, which is a much stronger nucleophile than the corresponding alcohol. Common bases used for such transformations include organic amines (like 1,8-diazabicycloundec-7-ene, DBU) and inorganic bases (like potassium carbonate). The reaction mechanism typically involves a nucleophilic addition-elimination sequence at the carbonyl carbon.

The nature of the catalyst, whether homogeneous or heterogeneous, also plays a significant role. Homogeneous catalysts are soluble in the reaction medium, leading to high activity and selectivity. However, their separation from the product can be challenging. Heterogeneous catalysts, being in a different phase from the reactants, are easily separable and reusable, offering environmental and economic advantages, although they may sometimes exhibit lower activity due to mass transfer limitations.

The table below summarizes the expected influence of different solvent and catalyst types on the reactivity of butyl hexafluoroisopropyl carbonate based on general principles of organic chemistry.

| Condition | Expected Effect on Reactivity | Likely Mechanistic Influence |

| Solvent | ||

| Polar Protic (e.g., Methanol (B129727), Water) | May facilitate leaving group departure but can solvate and deactivate the nucleophile. | Can favor S(_N)1-like pathways by stabilizing ionic intermediates. |

| Polar Aprotic (e.g., Acetonitrile, DMF) | Enhances nucleophilicity by poorly solvating anions. | Promotes S(_N)2-type mechanisms. |

| Nonpolar (e.g., Toluene, Hexane) | Generally leads to slower reaction rates due to poor stabilization of charged species. | Favors reactions that do not involve charged intermediates. |

| Catalyst | ||

| Lewis Acid (e.g., ZnCl(_2), Al(OTf)(_3)) | Increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. | Facilitates addition-elimination pathways. |

| Brønsted Acid (e.g., H(_2)SO(_4), TsOH) | Can protonate the carbonyl oxygen, activating the carbonate. | Similar to Lewis acid catalysis in enhancing electrophilicity. |

| Base (e.g., K(_2)CO(_3), DBU) | Increases the nucleophilicity of the attacking species (e.g., by deprotonating an alcohol). | Promotes nucleophilic substitution via a more potent nucleophile. |

Theoretical and Computational Studies of Butyl Hexafluoroisopropyl Carbonate

Quantum Chemical Calculations on Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) Applications for Molecular Geometry and Reactivity

There are no available studies that have employed Density Functional Theory (DFT) to determine the optimized molecular geometry or to analyze the reactivity of Butyl hexafluoroisopropyl carbonate. Such a study would typically involve the selection of an appropriate functional and basis set to calculate key parameters like bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) and the generation of an electrostatic potential map would provide insights into the molecule's reactivity, but this data is not present in the current body of scientific literature.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Similarly, a literature search reveals no instances of high-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, being applied to Butyl hexafluoroisopropyl carbonate. These computationally intensive methods are often used to obtain precise energetic information and to predict spectroscopic data (e.g., vibrational frequencies). Without such studies, a detailed, high-accuracy theoretical characterization of this molecule is not possible.

Conformational Analysis and Molecular Dynamics Simulations

Investigation of Rotational Isomers and Their Energetic Landscape

A thorough conformational analysis of Butyl hexafluoroisopropyl carbonate, which would involve scanning the potential energy surface to identify stable rotational isomers and the energy barriers between them, has not been documented. This type of investigation is crucial for understanding the flexibility of the molecule and the relative populations of its different conformations, yet no research has been published on this topic.

Simulations of Butyl Hexafluoroisopropyl Carbonate in Solution-Phase Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in different environments. However, there are no published MD simulations of Butyl hexafluoroisopropyl carbonate in solution. Such simulations would provide valuable information on its solvation structure, diffusion characteristics, and interactions with solvent molecules, but this area of its computational study remains unexplored.

Prediction of Reaction Energetics and Transition States for Butyl Hexafluoroisopropyl Carbonate Transformations

The prediction of reaction energetics and the identification of transition state structures for chemical transformations involving Butyl hexafluoroisopropyl carbonate are absent from the scientific literature. This type of computational work is essential for understanding reaction mechanisms and kinetics. Without these studies, any discussion of its reactivity from a theoretical standpoint would be purely speculative.

Advanced Spectroscopic and Analytical Methodologies for Characterizing Butyl Hexafluoroisopropyl Carbonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of Butyl hexafluoroisopropyl carbonate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecule's connectivity and environment can be constructed.

Advanced ¹H, ¹³C, and ¹⁹F NMR Techniques for Structural Confirmation

One-dimensional NMR spectra provide fundamental information about the chemical environment of the different atoms in Butyl hexafluoroisopropyl carbonate.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the butyl group's protons. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing carbonate group. The terminal methyl (CH₃) protons would appear most upfield, followed by the two methylene (B1212753) (CH₂) groups, with the methylene group directly attached to the oxygen of the carbonate appearing most downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. udel.edu The carbonyl carbon of the carbonate group is expected to have a characteristic chemical shift in the range of 150-170 ppm. libretexts.org The carbons of the butyl group will display shifts influenced by their distance from the electronegative oxygen atom. libretexts.org The hexafluoroisopropyl group will show a methine carbon split into a septet by the six equivalent fluorine atoms, and the two trifluoromethyl (CF₃) carbons will also be observable.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For Butyl hexafluoroisopropyl carbonate, a single signal is expected for the six equivalent fluorine atoms of the two CF₃ groups. The chemical shift of this signal provides a clear indication of the electronic environment of the trifluoromethyl groups.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for Butyl Hexafluoroisopropyl Carbonate

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~4.2 | Triplet | -OCH₂- of butyl group |

| ~1.7 | Sextet | -CH₂- adjacent to OCH₂ | |

| ~1.4 | Sextet | -CH₂- adjacent to CH₃ | |

| ~0.9 | Triplet | Terminal -CH₃ of butyl group | |

| ¹³C | ~155 | Singlet | Carbonyl carbon (C=O) |

| ~120 | Quartet (J ≈ 285 Hz) | Trifluoromethyl carbons (-CF₃) | |

| ~75 | Septet (J ≈ 35 Hz) | Methine carbon (-CH(CF₃)₂) | |

| ~70 | Singlet | -OCH₂- of butyl group | |

| ~30 | Singlet | -CH₂- adjacent to OCH₂ | |

| ~19 | Singlet | -CH₂- adjacent to CH₃ | |

| ~13 | Singlet | Terminal -CH₃ of butyl group | |

| ¹⁹F | ~ -74 | Singlet | Trifluoromethyl groups (-CF₃) |

Disclaimer: The chemical shifts presented in this table are predicted values based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons in the butyl group, confirming their sequence. libretexts.org For instance, a cross-peak would be observed between the protons of the -OCH₂- group and the adjacent -CH₂- group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This experiment would definitively assign each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This is particularly useful for identifying the connectivity across the carbonate group. For example, correlations would be expected between the protons of the butyl group's -OCH₂- and the carbonyl carbon, as well as between the methine proton of the hexafluoroisopropyl group and the carbonyl carbon.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in Butyl hexafluoroisopropyl carbonate by probing their vibrational modes.

The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the carbonate group, typically appearing in the region of 1750-1780 cm⁻¹. The C-O stretching vibrations of the carbonate would also give rise to strong bands in the fingerprint region (around 1200-1300 cm⁻¹). The C-F stretching vibrations of the trifluoromethyl groups are expected to produce very strong absorptions in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the butyl group would be observed around 2850-3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations and the carbon backbone.

Table 2: Predicted Characteristic IR Absorption Bands for Butyl Hexafluoroisopropyl Carbonate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Butyl Group (C-H) | Stretching | 2850-3000 | Medium |

| Carbonate (C=O) | Stretching | 1750-1780 | Strong |

| Carbonate (C-O) | Stretching | 1200-1300 | Strong |

| Hexafluoroisopropyl (C-F) | Stretching | 1100-1300 | Very Strong |

Disclaimer: The wavenumbers presented are approximate and based on characteristic frequencies for these functional groups.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry is a critical technique for determining the exact molecular weight of Butyl hexafluoroisopropyl carbonate, which in turn confirms its elemental composition. birchbiotech.com For the molecular formula C₈H₁₀F₆O₃, the calculated monoisotopic mass can be compared with the experimentally determined value with high accuracy.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. chemicalbook.com The fragmentation pattern can help to piece together the different components of the molecule. Common fragmentation pathways for Butyl hexafluoroisopropyl carbonate would likely involve the loss of the butyl group, the hexafluoroisopropyl group, or carbon dioxide.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of Butyl Hexafluoroisopropyl Carbonate

| m/z (predicted) | Possible Fragment |

| [M+H]⁺ or [M+Na]⁺ | Molecular ion adduct |

| M - 57 | Loss of butyl radical (•C₄H₉) |

| M - 151 | Loss of hexafluoroisopropyl radical (•CH(CF₃)₂) |

| M - 44 | Loss of carbon dioxide (CO₂) |

| 57 | Butyl cation (C₄H₉⁺) |

| 151 | Hexafluoroisopropyl cation (CH(CF₃)₂⁺) |

Disclaimer: The fragmentation pattern is a prediction based on common fragmentation mechanisms for similar compounds.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of Butyl hexafluoroisopropyl carbonate and for separating it from any impurities or byproducts from its synthesis.

Gas Chromatography (GC): Given its likely volatility, gas chromatography is a suitable method for purity analysis. birchbiotech.com A single, sharp peak in the chromatogram would indicate a high degree of purity. The use of a mass spectrometer as a detector (GC-MS) would allow for the identification of any minor impurity peaks.

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity assessment, particularly if the compound has limited thermal stability. tricliniclabs.com A suitable reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. A UV detector could be used if the compound has a suitable chromophore, or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer could be employed.

The choice of chromatographic method and conditions would be optimized to ensure the accurate quantification of the main component and the detection of any potential impurities. birchbiotech.com

Development of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methods

Chiral Chromatography for Enantiomeric Purity Analysis (if applicable)

Information regarding the chirality of Butyl hexafluoroisopropyl carbonate and the development of any corresponding chiral chromatography methods for its enantiomeric purity analysis is not available in the scientific literature. It is currently unknown whether this compound exists as enantiomers and if any chiral separation techniques have been applied.

Butyl Hexafluoroisopropyl Carbonate in Advanced Organic Synthesis Applications

Application as a Selective Protecting Group in Complex Molecule Synthesis

There is no specific information available in the scientific literature detailing the use of Butyl hexafluoroisopropyl carbonate as a selective protecting group for hydroxyl and amine functional groups. General principles of protecting group chemistry suggest that carbonate functionalities can be employed for the protection of alcohols and amines. The hexafluoroisopropyl group would likely impart unique electronic and steric properties to the carbonate, potentially influencing its stability and reactivity. However, without specific studies, any discussion on its chemoselectivity and deprotection strategies remains speculative.

Chemoselective Protection of Hydroxyl and Amine Functional Groups

No data could be found on the chemoselective protection of hydroxyl and amine groups using Butyl hexafluoroisopropyl carbonate. Research on other carbonate-based protecting groups, such as the widely used tert-butyloxycarbonyl (Boc) group, demonstrates the potential for chemoselectivity based on the steric and electronic environment of the functional group being protected. It is plausible that Butyl hexafluoroisopropyl carbonate could exhibit its own unique selectivity profile, but experimental evidence is lacking.

Orthogonal Deprotection Strategies

The concept of orthogonal deprotection involves the selective removal of one protecting group in the presence of others under different reaction conditions. While various orthogonal strategies exist for common protecting groups, no specific orthogonal deprotection methods have been reported for a Butyl hexafluoroisopropyl carbonate-based protecting group. The stability of such a group towards acidic, basic, or other deprotection conditions has not been characterized in the available literature.

Utility as a C1 Carbonylating Agent or Fluorine-Containing Building Block

The potential of Butyl hexafluoroisopropyl carbonate as a C1 carbonylating agent or as a fluorine-containing building block has not been explored in published research.

Introduction of Carbonyl Functionalities via Butyl Hexafluoroisopropyl Carbonate

Carbonylating agents are essential reagents for introducing carbonyl groups into organic molecules. While various compounds are known to serve this purpose, there are no reports of Butyl hexafluoroisopropyl carbonate being utilized in this capacity.

Role in the Synthesis of Fluorinated Pharmaceuticals and Agro-chemicals

The introduction of fluorine-containing moieties is a common strategy in the development of pharmaceuticals and agrochemicals to enhance properties such as metabolic stability and bioavailability. While Butyl hexafluoroisopropyl carbonate is a fluorinated molecule, its specific application as a building block in the synthesis of such compounds is not documented.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions and cascade processes are efficient synthetic strategies that allow for the formation of complex molecules in a single operation. A thorough search of the literature did not reveal any instances of Butyl hexafluoroisopropyl carbonate being employed as a reactant or substrate in such reactions.

Synthesis and Exploration of Butyl Hexafluoroisopropyl Carbonate Derivatives

Systematic Structural Modifications of the Butyl Moiety and Their Impact on Reactivity

The butyl group in Butyl hexafluoroisopropyl carbonate, while seemingly a simple alkyl chain, offers opportunities for modification that can significantly influence the compound's reactivity. Variations in the butyl group's isomeric structure—from the linear n-butyl to the branched isobutyl, sec-butyl, and the sterically hindered tert-butyl—can alter the accessibility of the carbonate's electrophilic carbonyl center.

For instance, replacing the n-butyl group with a tert-butyl group introduces significant steric bulk. This change can be expected to hinder nucleophilic attack at the adjacent carbonyl carbon, thereby decreasing the rate of reactions such as transesterification or hydrolysis. The stability of the potential tert-butyl carbocation could also favor reaction pathways involving cleavage of the tert-butyl-oxygen bond under certain acidic conditions. The study of related compounds like tert-Butyl hexafluoroisopropyl carbonate provides insight into the properties of such sterically demanding structures. nih.govazurewebsites.net Conversely, modifying the chain length, for example, to a propyl group as seen in Hexafluoroisopropyl propyl carbonate, would have a more subtle effect, primarily altering the lipophilicity of the molecule without a drastic change in steric hindrance. nih.gov

High-pressure Raman spectroscopy studies on related butyl-containing compounds have shown that the butyl chain can exhibit rotational isomerism, leading to different crystalline phases under pressure. rsc.org This suggests that even subtle conformational changes in the butyl group can influence the material's bulk properties.

Table 1: Comparison of Butyl Moiety Analogs and Their Expected Impact on Reactivity This table is generated based on established chemical principles and data from analogous compounds.

| Compound Name | Butyl Moiety | CAS Number | Anticipated Impact on Reactivity |

|---|---|---|---|

| Butyl hexafluoroisopropyl carbonate | n-Butyl | 1923267-02-0 parchem.com | Baseline reactivity for a linear alkyl chain. |

| Hexafluoroisopropyl propyl carbonate | n-Propyl | Not Available | Slightly increased polarity compared to the butyl analog; minimal change in steric hindrance. nih.gov |

Investigation of Hexafluoroisopropyl Group Analogs and Their Chemical Behavior

The hexafluoroisopropyl (HFiP) group is the primary driver of the carbonate's unique electronic character. The two trifluoromethyl substituents create a powerful electron-withdrawing effect, rendering the HFiP group a poor nucleophile and an excellent leaving group. This makes the carbonate carbonyl exceptionally electrophilic and reactive toward nucleophiles.

Replacing the HFiP group with other fluorinated or non-fluorinated analogs allows for the modulation of this reactivity.

Non-fluorinated Analogs: Substituting the HFiP with a standard isopropyl or ethyl group, as in Hexafluoroisopropyl isopropyl carbonate or Ethyl hexafluoroisopropyl carbonate, would result in a significant decrease in the electrophilicity of the carbonyl carbon. azurewebsites.net

Symmetrical Fluorinated Carbonates: The compound Bis(hexafluoroisopropyl) carbonate represents the pinnacle of this effect, where the carbonyl carbon is flanked by two strongly electron-withdrawing HFiP groups, making it a highly potent acylation reagent. azurewebsites.netcymitquimica.comchemicalbook.com

The chemical behavior of these analogs is largely dictated by the stability of the corresponding alkoxide leaving group. The high stability of the hexafluoroisopropoxide anion makes the parent carbonate a strong electrophile.

Table 2: Chemical Properties of Hexafluoroisopropyl Group Analogs Data sourced from chemical suppliers and related literature.

| Compound Name | Analogous Group | CAS Number | Molecular Formula | Key Feature |

|---|---|---|---|---|

| Ethyl hexafluoroisopropyl carbonate | Ethyl | 18925-64-9 azurewebsites.net | C6H6F6O3 | Reduced electrophilicity compared to HFiP parent. |

| Hexafluoroisopropyl isopropyl carbonate | Isopropyl | 1980039-90-4 azurewebsites.net | C7H8F6O3 | Moderately reduced electrophilicity. |

| 2,2-Difluoroethyl hexafluoroisopropyl carbonate | 2,2-Difluoroethyl | 1980044-06-1 azurewebsites.net | C6H4F8O3 | Intermediate electrophilicity due to partial fluorination. |

| Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate | 2,2,2-Trifluoroethyl | 1980045-79-1 azurewebsites.net | C6H3F9O3 | High electrophilicity due to two fluorinated groups. |

Exploration of Analogous Carbonate Structures with Diverse Alkyl or Aryl Substituents

The fundamental carbonate structure is not limited to fluorinated substituents. A vast array of symmetrical and asymmetrical carbonates can be synthesized, each with distinct properties. General synthetic methods allow for the combination of various alkyl and aryl groups, providing a broad chemical space for exploration.

Methods for synthesizing these diverse carbonates include:

Reaction with Phosgene (B1210022) Derivatives: The classic, though often hazardous, method involves reacting alcohols with phosgene or its less toxic analogs like triphosgene.

Transesterification: An existing carbonate, such as dimethyl carbonate or diethyl carbonate, can be reacted with a desired alcohol (e.g., an aromatic monohydroxy compound) in the presence of a catalyst to produce a new carbonate. google.com

Oxidative Carbonylation: Alcohols can be reacted with carbon monoxide and an oxidizing agent to form carbonates.

Reaction of Alkyl Halides with Carbonate Salts: An alkyl halide can react with a salt like potassium carbonate, though this is less common for producing simple carbonates.

Magnesium Perchlorate Activation: A method using Mg(ClO₄)₂ as an activator for 1,3-dicarbonyl compounds allows for the direct synthesis of aryl and alkyl ethyl carbonates. organic-chemistry.org

These methods can be used to synthesize a wide range of structures, from simple dialkyl carbonates like dibutyl carbonate to more complex alkyl aryl carbonates. google.com The choice of the alkyl or aryl group dictates the resulting carbonate's physical properties (like boiling point and viscosity) and chemical reactivity. Aryl carbonates, for example, are precursors to polycarbonates, a critical class of polymers.

Table 3: Selected Synthetic Strategies for Diverse Carbonates

| Strategy | Reagents | Product Type | Reference |

|---|---|---|---|

| Catalytic Transesterification | Dialkyl carbonate + Aromatic monohydroxy compound + Catalyst | Alkyl Aryl Carbonate / Diaryl Carbonate | google.com |

| Dicarbonyl Activation | 1,3-Dicarbonyl compound + Alcohol + Mg(ClO₄)₂ | Alkyl Ethyl Carbonate | organic-chemistry.org |

| Photo-on-demand Synthesis | Primary alcohol + CHCl₃ + O₂ then second alcohol/amine | Carbonates / Carbamates | organic-chemistry.org |

Synthesis of Novel Compounds Incorporating the Butyl Hexafluoroisopropyl Carbonate Scaffold

The unique reactivity of Butyl hexafluoroisopropyl carbonate makes it not just a final product but also a valuable synthetic intermediate or scaffold for building more complex molecules. The concept of "lead-oriented synthesis," which aims to create libraries of structurally diverse compounds for screening, provides a framework for how such a scaffold could be employed. whiterose.ac.uk

Given its highly electrophilic nature and the excellent leaving group ability of the HFiP moiety, Butyl hexafluoroisopropyl carbonate can be used as a reagent for introducing specific functional groups onto other molecules:

N-Butoxycarbonylation: In a reaction with a primary or secondary amine, the carbonate could act as a butoxycarbonylating agent, with the hexafluoroisopropoxide anion serving as the leaving group. This would be an alternative to using Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride).

HFiP-oxycarbonylation: Alternatively, under conditions that favor nucleophilic attack on the butyl side (less likely but potentially achievable with specific catalysts), the scaffold could be used to attach the HFiP-oxycarbonyl group to a nucleophile.

Tandem Reactions: The carbonate could participate in cascade reactions where an initial nucleophilic attack is followed by an intramolecular cyclization or rearrangement, a strategy often used to rapidly build molecular complexity. acs.org

By reacting Butyl hexafluoroisopropyl carbonate with multifunctional molecules containing nucleophilic sites (e.g., amines, thiols, alcohols), novel derivatives can be synthesized. These new compounds, incorporating either the butyl carbonate or the HFiP carbonate fragment, could be designed for applications in materials science (e.g., as monomers for fluorinated polymers) or medicinal chemistry, where fluorinated groups are known to enhance metabolic stability and membrane permeability. wordpress.com The development of a toolkit of reactions utilizing this scaffold could lead to libraries of novel, shape-diverse molecules. whiterose.ac.uk

Subject: Generate English Article focusing solely on the chemical Compound “Butyl hexafluoroisopropyl carbonate”

Based on a comprehensive review of available scientific literature, there is currently no specific research data or published findings concerning Butyl hexafluoroisopropyl carbonate in the context of the future directions and emerging research avenues outlined in the user's request. Searches for this compound in relation to sustainable chemical synthesis, biocatalysis, automation in chemical discovery, or the application of artificial intelligence and machine learning for reaction prediction did not yield any relevant results.

Therefore, it is not possible to generate a detailed, evidence-based article on the following topics for Butyl hexafluoroisopropyl carbonate:

Future Directions and Emerging Research Avenues for Butyl Hexafluoroisopropyl Carbonate

Application of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The absence of information in these specific advanced research areas indicates that Butyl hexafluoroisopropyl carbonate has likely not yet been a focus of investigation within these domains. Consequently, the creation of an authoritative and scientifically accurate article adhering to the strict outline and content requirements is not feasible at this time.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Butyl hexafluoroisopropyl carbonate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification between hexafluoroisopropanol derivatives and butyl carbonates. For purity, employ vacuum distillation coupled with high-performance liquid chromatography (HPLC) to isolate intermediates. Characterization via NMR and FT-IR ensures structural integrity, while elemental analysis confirms stoichiometry . For reproducibility, document reaction conditions (e.g., temperature, solvent polarity, catalyst loading) and validate via triplicate trials.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Butyl hexafluoroisopropyl carbonate?

- Methodological Answer :

- Structural Analysis : Use and NMR to confirm fluorine-rich environments and ester linkages.

- Purity Assessment : Gas chromatography-mass spectrometry (GC-MS) detects volatile impurities, while HPLC with UV-Vis or refractive index detectors quantifies non-volatile contaminants.

- Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess decomposition thresholds .

Q. How does the compound’s stability vary under different environmental conditions (e.g., humidity, temperature, UV exposure)?

- Methodological Answer : Conduct accelerated aging studies using controlled environmental chambers. Monitor hydrolytic stability via pH-adjusted aqueous solutions and quantify degradation products via LC-MS. For photostability, expose samples to UV light (e.g., 254 nm) and track changes using FT-IR or Raman spectroscopy. Compare results with quantum chemical (QC) calculations to predict bond dissociation energies and reactive sites .

Advanced Research Questions

Q. How can experimental design (DOE) optimize reaction parameters for synthesizing Butyl hexafluoroisopropyl carbonate?

- Methodological Answer : Apply factorial design to screen variables (e.g., solvent polarity, molar ratios, catalyst type). Use response surface methodology (RSM) to model interactions between factors like temperature and reaction time. For example, a 2 factorial design reduces the number of trials while identifying critical parameters. Validate models with ANOVA and confirm via reproducibility tests .

Q. What computational methods predict the compound’s reactivity in novel reaction systems (e.g., catalytic cycles or polymerization)?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electron-deficient sites. Molecular dynamics (MD) simulations model solvent effects on reaction pathways. For catalytic applications, analyze transition states using Gaussian or ORCA software. Cross-validate computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. How can researchers resolve contradictions in reported data on the compound’s catalytic efficiency or degradation pathways?

- Methodological Answer : Perform meta-analysis of published datasets to identify confounding variables (e.g., trace moisture in reactions). Replicate conflicting experiments under standardized conditions, using internal standards (e.g., deuterated analogs) for quantification. Apply multivariate analysis (e.g., PCA) to isolate factors contributing to discrepancies. Collaborate with open-data platforms to share raw spectra and chromatograms for peer validation .

Q. What strategies optimize the compound’s performance in specialized applications (e.g., as a fluorinated solvent or polymer precursor)?

- Methodological Answer : For solvent applications, measure Hansen solubility parameters and compare with target solutes. In polymerization, monitor chain propagation via gel permeation chromatography (GPC) and adjust initiator ratios using kinetic Monte Carlo simulations. For environmental compatibility, assess bioaccumulation potential using quantitative structure-activity relationship (QSAR) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.